6-Chloro-2-(o-tolyl)imidazo[1,2-a]pyridine 6-Chloro-2-(o-tolyl)imidazo[1,2-a]pyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC20482967
InChI: InChI=1S/C14H11ClN2/c1-10-4-2-3-5-12(10)13-9-17-8-11(15)6-7-14(17)16-13/h2-9H,1H3
SMILES:
Molecular Formula: C14H11ClN2
Molecular Weight: 242.70 g/mol

6-Chloro-2-(o-tolyl)imidazo[1,2-a]pyridine

CAS No.:

Cat. No.: VC20482967

Molecular Formula: C14H11ClN2

Molecular Weight: 242.70 g/mol

* For research use only. Not for human or veterinary use.

6-Chloro-2-(o-tolyl)imidazo[1,2-a]pyridine -

Specification

Molecular Formula C14H11ClN2
Molecular Weight 242.70 g/mol
IUPAC Name 6-chloro-2-(2-methylphenyl)imidazo[1,2-a]pyridine
Standard InChI InChI=1S/C14H11ClN2/c1-10-4-2-3-5-12(10)13-9-17-8-11(15)6-7-14(17)16-13/h2-9H,1H3
Standard InChI Key IDYHXNXDPYQYHN-UHFFFAOYSA-N
Canonical SMILES CC1=CC=CC=C1C2=CN3C=C(C=CC3=N2)Cl

Introduction

Chemical Identity and Structural Characterization

Molecular Architecture

The core structure of 6-chloro-2-(o-tolyl)imidazo[1,2-a]pyridine consists of a planar imidazo[1,2-a]pyridine scaffold. Key structural features include:

  • Chlorine substituent at the 6-position of the pyridine ring, which enhances electrophilicity and influences electronic distribution.

  • o-Tolyl group at the 2-position of the imidazole ring, contributing steric bulk and modulating lipophilicity.

The molecular formula is C₁₄H₁₁ClN₂, with a molecular weight of 242.71 g/mol. Its IUPAC name is 6-chloro-2-(2-methylphenyl)imidazo[1,2-a]pyridine.

Table 1: Key Physicochemical Properties

PropertyValue/DescriptionSource Analogy
Molecular FormulaC₁₄H₁₁ClN₂Adapted from
Molecular Weight242.71 g/molCalculated
Melting Point180–185°C (estimated)Based on
SolubilityLow in water; soluble in DMF, THFInferred from
LogP (Lipophilicity)~3.2 (predicted)Computational estimate

Spectroscopic Data

While experimental spectra for this compound are unavailable, analogous imidazo[1,2-a]pyridines exhibit:

  • ¹H NMR: Distinct aromatic protons between δ 7.0–8.5 ppm, with methyl group signals near δ 2.4 ppm .

  • ¹³C NMR: Peaks corresponding to the fused ring system (100–150 ppm) and the o-tolyl substituent.

  • MS (ESI+): Molecular ion peak [M+H]⁺ at m/z 243.1.

Synthesis and Synthetic Strategies

General Synthetic Pathways

The synthesis of 6-chloro-2-(o-tolyl)imidazo[1,2-a]pyridine can be achieved through modified protocols used for related imidazo[1,2-a]pyridines. A two-step approach is proposed:

Step 1: Formation of (E)-N'-(5-Chloropyridin-2-yl)-N,N-dimethylformamidine

2-Amino-5-chloropyridine reacts with N,N-dimethylformamide dimethylacetal (DMF-DMA) at 100–110°C for 4–6 hours . This intermediate facilitates cyclization in the subsequent step.

Step 2: Cyclization with Bromoacetonitrile

The formamidine intermediate undergoes nucleophilic substitution with bromoacetonitrile in the presence of a base (e.g., NaHCO₃) at 130–140°C for 15–20 hours . The o-tolyl group is introduced via Suzuki-Miyaura coupling or direct substitution, depending on precursor availability.

Table 2: Optimization Parameters for Synthesis

ParameterOptimal ConditionImpact on Yield
Temperature130–140°CMaximizes cyclization
Reaction Time15–20 hoursPrevents side reactions
SolventDMF or acetonitrileEnhances solubility
BaseSodium bicarbonateNeutralizes HBr

Challenges and Mitigation Strategies

  • Low Yield in Cyclization: Attributed to steric hindrance from the o-tolyl group. Using polar aprotic solvents (e.g., DMF) improves reaction efficiency .

  • Purification Difficulties: Recrystallization from ethanol/ethyl acetate mixtures enhances purity (>95%) .

Physicochemical and Electronic Properties

Electronic Effects of Substituents

  • Chlorine Atom: Acts as an electron-withdrawing group, reducing electron density on the pyridine ring and enhancing electrophilic reactivity.

  • o-Tolyl Group: The methyl substituent induces steric effects, potentially distorting the imidazole ring’s planarity and influencing π-π stacking interactions .

Solubility and Stability

  • Aqueous Solubility: Limited due to high lipophilicity (LogP ~3.2).

  • Thermal Stability: Decomposes above 250°C, consistent with fused heterocyclic systems.

Biological Activities and Mechanisms

Table 3: Hypothetical Biological Targets

TargetProposed MechanismSupporting Evidence
EGFR KinaseCompetitive ATP inhibitionAnalogous to
Bcl-2 Family ProteinsInduction of mitochondrial apoptosisInferred from

Neuropharmacological Applications

Structural analogs demonstrate acetylcholinesterase (AChE) inhibition, suggesting potential in Alzheimer’s disease therapy . The o-tolyl group may enhance blood-brain barrier permeability.

Applications in Materials Science

Organic Electronics

The conjugated π-system enables applications in:

  • Organic Light-Emitting Diodes (OLEDs): As electron-transport layers.

  • Photovoltaic Cells: Non-fullerene acceptors due to tunable band gaps.

Future Research Directions

  • Structure-Activity Relationships (SAR): Systematic modification of substituents to optimize bioactivity.

  • Cocrystallization Studies: To elucidate binding modes with biological targets.

  • Toxicological Profiling: In vitro and in vivo assays to assess safety.

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